![molecular formula C18H22N2O2 B248262 3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248262.png)
3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide, also known as BMMP, is a chemical compound that belongs to the class of amides. It is a white crystalline solid with a molecular formula of C18H22N2O2 and a molecular weight of 298.38 g/mol. BMMP has gained significant attention in scientific research due to its potential pharmacological activities.
Mécanisme D'action
The mechanism of action of 3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in the growth and survival of cancer cells, leading to cell death. It also regulates the expression of genes involved in inflammation, which could explain its anti-inflammatory properties.
Biochemical and Physiological Effects
3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. 3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer invasion. Additionally, 3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation of 3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide is its poor solubility in water, which could affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide. One potential area of study is the optimization of its synthesis method to increase its yield and purity. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the development of 3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide derivatives with improved solubility and efficacy could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide involves the reaction between benzylamine, 3-methoxybenzoyl chloride, and methylamine. The reaction takes place in the presence of a base such as sodium carbonate and a solvent such as dichloromethane. The resulting product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide has been studied for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer, by inducing apoptosis and cell cycle arrest. 3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis and Crohn's disease.
Propriétés
Nom du produit |
3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide |
|---|---|
Formule moléculaire |
C18H22N2O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O2/c1-20(14-15-7-4-3-5-8-15)12-11-18(21)19-16-9-6-10-17(13-16)22-2/h3-10,13H,11-12,14H2,1-2H3,(H,19,21) |
Clé InChI |
HNWKHVLDERUODK-UHFFFAOYSA-N |
SMILES |
CN(CCC(=O)NC1=CC(=CC=C1)OC)CC2=CC=CC=C2 |
SMILES canonique |
CN(CCC(=O)NC1=CC(=CC=C1)OC)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248179.png)
![3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248181.png)
![3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248182.png)
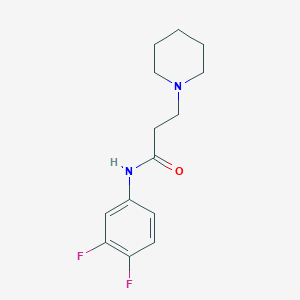
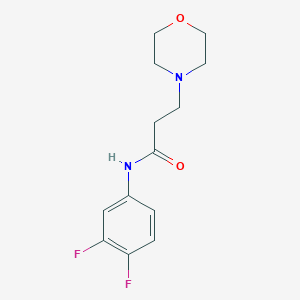
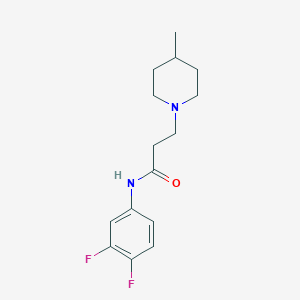
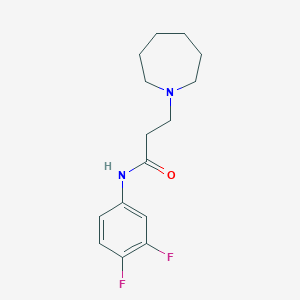
![Ethyl 4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B248189.png)
![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B248192.png)
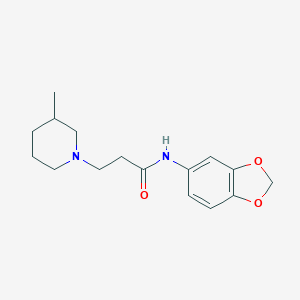
![1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide](/img/structure/B248194.png)
![N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248196.png)
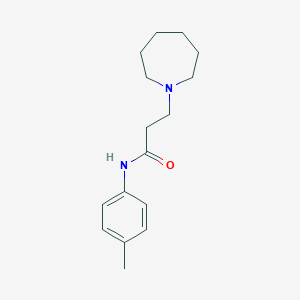
![N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248201.png)